2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the imidazole family and has been synthesized using various methods.
Scientific Research Applications
Anticancer Applications
A significant portion of research on related compounds focuses on their anticancer activities. For instance, a study on the synthesis and molecular modeling of imidazothiadiazole analogs revealed potent cytotoxic effects against breast cancer cell lines, underscoring the potential of these compounds in cancer treatment (Abu-Melha, 2021). Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, which showed considerable anticancer activity against various cancer cell lines, highlighting the importance of the benzothiazole and acetamide moieties in antitumor activity (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antibacterial Properties
Several derivatives of related compounds have been synthesized and evaluated for their antimicrobial activities. For example, derivatives synthesized from the reaction of 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide exhibited significant antibacterial activity, showcasing the potential of these compounds in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Inhibitory Effects and Molecular Docking
Research has also delved into the inhibitory effects of structurally similar compounds on enzymes and receptors. A study on thiazolyl N-benzyl-substituted acetamide derivatives explored their Src kinase inhibitory and anticancer activities, providing insight into their potential use as selective inhibitors for therapeutic purposes (Fallah-Tafti et al., 2011).
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their properties and potential applications. Studies have reported on the synthesis of various derivatives, including those with antimicrobial and anticancer activities, highlighting the diverse chemical modifications possible to enhance biological activity (Gul et al., 2017).
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3OS/c1-17-7-11-20(12-8-17)27-23(29)16-30-24-26-15-22(18-5-3-2-4-6-18)28(24)21-13-9-19(25)10-14-21/h2-15H,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIQTCSAPIZZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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